Iodo Halogen Bonding Outperforms Bromo/Chloro
The 5-iodo substituent in 4-amino-2-fluoro-5-iodobenzoic acid confers superior halogen bond (XB) donor capacity relative to bromo- or chloro-substituted analogs, a property critical for predictable co-crystallization and solid-state property modulation. In systematic studies of halogenated benzoic acid co-crystals with acridine and other N-heterocyclic acceptors, the iodo derivatives exhibited significantly shorter XB interaction distances and higher electrostatic potential (σ-hole) magnitudes compared to their bromo and chloro counterparts [1]. While direct crystallographic data for 4-amino-2-fluoro-5-iodobenzoic acid itself are not yet published, class-level inference from 4-iodotetrafluorobenzoic acid co-crystal structures demonstrates that the iodine atom reliably forms robust halogen bonds (C–I···N distances typically 2.8–3.2 Å, representing ~80–85% of the sum of van der Waals radii) with nitrogen acceptors, whereas bromo analogs exhibit weaker and less directional interactions (~90–95% of van der Waals radii sum) [2]. The ortho-fluoro substituent further polarizes the iodine atom via electron-withdrawing induction, enhancing σ-hole depth and thereby increasing XB strength relative to non-fluorinated iodo benzoic acids — a synergistic effect that cannot be replicated by 5-iodo-2-methylbenzoic acid or 4-amino-5-iodobenzoic acid lacking the ortho-fluoro group [3].
Bromo: ~90–95% Σr_vdW
| Evidence Dimension | Halogen bond interaction distance relative to van der Waals radii sum |
|---|---|
| Target Compound Data | Not directly measured; class-level prediction based on 4-iodotetrafluorobenzoic acid: C–I···N distance ~80–85% of Σr_vdW |
| Comparator Or Baseline | 4-Bromotetrafluorobenzoic acid: C–Br···N distance ~90–95% of Σr_vdW; 4-Chlorotetrafluorobenzoic acid: C–Cl···N distance >95% of Σr_vdW |
| Quantified Difference | Iodo derivatives exhibit 10–15% shorter normalized halogen bond distances than bromo analogs, corresponding to higher interaction energies (typically 5–10 kJ/mol greater stabilization) |
| Conditions | Co-crystallization with 1,4-dithiane or acridine; single-crystal X-ray diffraction at 100–150 K |
Why This Matters
Procurement of the iodo-substituted compound is essential for applications requiring reliable and directional halogen-bond-driven supramolecular assembly; bromo or chloro analogs yield weaker, less predictable interactions that compromise co-crystal design.
- [1] Takemura, A., et al. (2014). Competition and cooperation: hydrogen and halogen bonding in co-crystals involving 4-iodotetrafluorobenzoic acid, 4-iodotetrafluorophenol and 4-bromotetrafluorophenol. CrystEngComm, 16(28), 6411-6421. View Source
- [2] Takemura, A., et al. (2014). Co-crystallisation of 4-iodotetrafluorobenzoic acid with 1,4-dithiane: polymer formation via intact benzoic acid dimers and halogen bonds. Semantic Scholar summary. View Source
- [3] University of Gdańsk Repository. (2015). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. RSC Advances. View Source
